molecular formula C17H11Cl2NO4 B5121335 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B5121335
M. Wt: 364.2 g/mol
InChI Key: UEXHYTFQOBWDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CPDD is a pyrrole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its ability to bind to specific proteins and enzymes, thereby inhibiting their activity. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the active site of protein kinase C, preventing it from phosphorylating its target proteins. Similarly, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the DNA-binding domain of NF-κB, preventing it from binding to its target genes and activating their transcription.
Biochemical and Physiological Effects:
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, thereby allowing researchers to investigate their roles in various biological processes. However, one limitation of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for research involving 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. One area of interest is the development of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione analogs that exhibit improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.

Synthesis Methods

The synthesis of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 4-chlorophenol with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)phenol. The resulting compound is then reacted with 3-chloro-1,2-propanediol in the presence of a base to form 3-chloro-4-(4-methoxyphenyl)phenoxypropan-1-ol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.

Scientific Research Applications

3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used extensively in scientific research due to its ability to inhibit the activity of various enzymes and proteins. For example, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in a wide range of cellular processes, including cell growth and differentiation. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response.

properties

IUPAC Name

3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4/c1-23-12-8-4-11(5-9-12)20-16(21)14(19)15(17(20)22)24-13-6-2-10(18)3-7-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXHYTFQOBWDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione

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